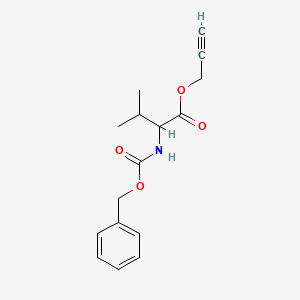
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester is a synthetic compound often used in organic chemistry and biochemistry. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine groups during chemical synthesis. The 3,3-dimethylalanine moiety provides steric hindrance, while the 2-propynyl ester group introduces a reactive alkyne functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester typically involves multiple steps:
Protection of the amine group: The amine group of 3,3-dimethylalanine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Esterification: The protected amino acid is then esterified with propargyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the 2-propynyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesis equipment and optimized reaction conditions ensures high yield and purity. The process typically involves:
- Large-scale protection of the amine group using Cbz-Cl.
- Esterification using propargyl alcohol and DCC.
- Purification through crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester undergoes various chemical reactions, including:
Hydrogenation: The alkyne group can be hydrogenated to form the corresponding alkane.
Nucleophilic substitution: The ester group can undergo nucleophilic substitution reactions.
Deprotection: The Cbz group can be removed using catalytic hydrogenation with palladium on carbon (Pd-C) in the presence of hydrogen.
Common Reagents and Conditions
Hydrogenation: Pd-C, H2.
Nucleophilic substitution: Nucleophiles such as amines or alcohols.
Deprotection: Pd-C, H2 in methanol.
Major Products Formed
Hydrogenation: Formation of the corresponding alkane.
Nucleophilic substitution: Formation of substituted esters or amides.
Deprotection: Formation of the free amine.
Wissenschaftliche Forschungsanwendungen
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of prodrugs and drug delivery systems.
Bioconjugation: The alkyne group allows for click chemistry reactions, facilitating the conjugation of biomolecules.
Chemical Biology: Employed in the study of enzyme mechanisms and protein interactions.
Wirkmechanismus
The mechanism of action of L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester involves its reactivity due to the presence of the alkyne and ester groups. The compound can undergo click chemistry reactions, forming stable triazole linkages with azides. The Cbz group protects the amine during synthesis and can be selectively removed to reveal the free amine for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyloxycarbonyl-L-lysine: Similar in having a Cbz protecting group but differs in the amino acid backbone.
N-Benzyloxycarbonyl-L-2,3-diaminopropionic acid: Contains a Cbz group and is used in peptide synthesis.
N-Benzyloxycarbonyl-L-aspartic acid: Another Cbz-protected amino acid used in synthetic chemistry.
Uniqueness
L-N-Benzyloxycarbonyl-3,3-dimethylalanine 2-propynyl ester is unique due to the combination of steric hindrance from the 3,3-dimethyl group and the reactivity of the 2-propynyl ester. This makes it particularly useful in applications requiring selective reactivity and protection of functional groups.
Eigenschaften
CAS-Nummer |
73680-52-1 |
|---|---|
Molekularformel |
C16H19NO4 |
Molekulargewicht |
289.33 g/mol |
IUPAC-Name |
prop-2-ynyl 3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C16H19NO4/c1-4-10-20-15(18)14(12(2)3)17-16(19)21-11-13-8-6-5-7-9-13/h1,5-9,12,14H,10-11H2,2-3H3,(H,17,19) |
InChI-Schlüssel |
AHVKUWXEUVEHIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)OCC#C)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


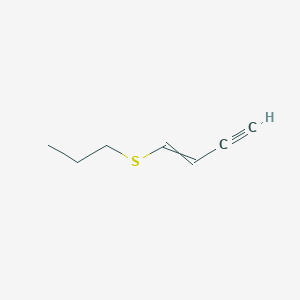
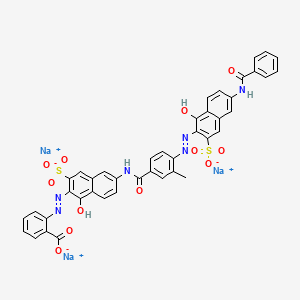
![Sodium;2-[[4-(cyclohexylamino)-9,10-dioxoanthracen-1-yl]amino]-5-ethoxybenzenesulfonate](/img/structure/B14466095.png)
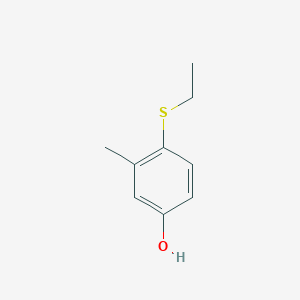
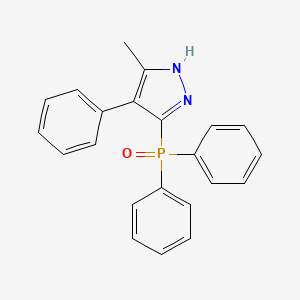
![2-(dimethylamino)-N-[3-[[2-(dimethylamino)acetyl]amino]propyl]acetamide](/img/structure/B14466114.png)
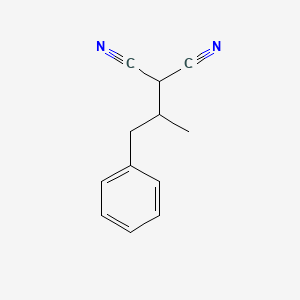



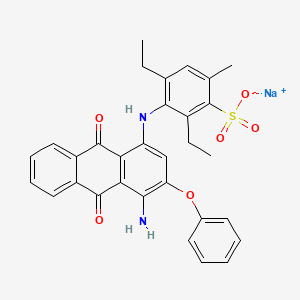

![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)

